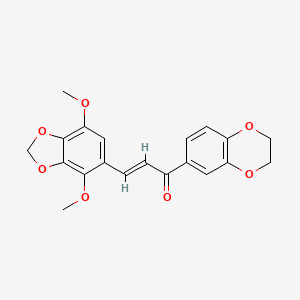![molecular formula C13H9ClN2O2S B11476894 1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one](/img/structure/B11476894.png)
1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of oxazoloquinolines, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3-oxazolo[4,5-h]quinoline with a suitable thiol reagent under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE involves its interaction with specific molecular targets. It is known to inhibit the release of histamine from mast cells by interfering with the signaling pathways involved in allergic responses . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE can be compared with other oxazoloquinoline derivatives:
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound has similar biological activities but differs in its chemical structure and specific applications.
Thiazoloquinoline derivatives: These compounds share some structural similarities but have distinct chemical properties and biological activities.
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate: Another related compound with different functional groups, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C13H9ClN2O2S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
1-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7(17)6-19-13-16-10-5-9(14)8-3-2-4-15-11(8)12(10)18-13/h2-5H,6H2,1H3 |
InChI Key |
WCSBTVDKULXGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11476830.png)
![9-(3-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11476836.png)

![N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11476852.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11476857.png)
![Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11476870.png)
![ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476872.png)
![N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B11476878.png)
![4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11476883.png)
![N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B11476899.png)
![3-(4-chlorophenyl)-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476902.png)
![5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11476914.png)
![2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-2-oxoacetamide](/img/structure/B11476919.png)
